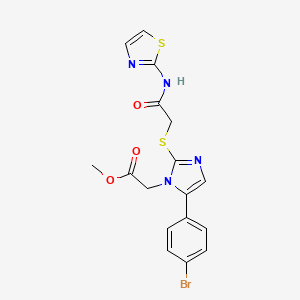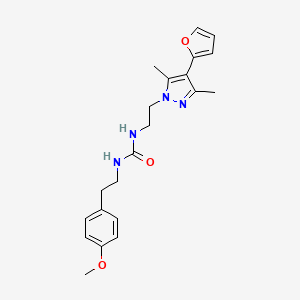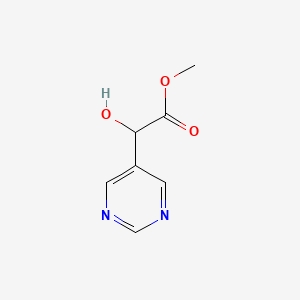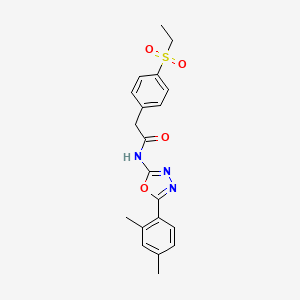![molecular formula C27H24ClFN4O2 B2997695 N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea CAS No. 1030126-83-0](/img/structure/B2997695.png)
N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N'-(4-fluorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” is a compound that contains the 1,3,4-oxadiazole ring . Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom in their structure . They are known for their broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents such as phosphorous oxychloride . A specific synthesis procedure for “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.Molecular Structure Analysis
Oxadiazoles have several isomeric forms, which occur in the structure of many drugs . The specific molecular structure of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” was not found in the available resources.Applications De Recherche Scientifique
Antifungal Activity
One study highlights the synthesis of urea derivatives and their evaluation for antifungal properties. Although the specific compound was not directly tested, related urea derivatives demonstrated fungitoxic action against pathogens like A. niger and F. oxyporum, suggesting potential antifungal applications (Mishra, Singh, & Wahab, 2000).
Plant Growth Regulation
Another significant area of research involves urea derivatives as synthetic compounds showing positive regulation of cell division and differentiation, indicative of cytokinin-like activity. These findings are crucial for in vitro plant morphogenesis studies, indicating a broader applicability in agriculture and plant biology (Ricci & Bertoletti, 2009).
Analytical Chemistry Applications
In analytical chemistry, the utility of urea derivatives for monitoring airborne isocyanates showcases the versatility of these compounds. The creation of urea derivatives through reactions with airborne analytes offers a novel method for environmental monitoring, emphasizing the role of such compounds in developing safer and more efficient analytical techniques (Vogel & Karst, 2002).
CNS Agents
Research into N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas uncovered a series with anxiolytic and muscle-relaxant properties. This investigation into central nervous system agents suggests that certain urea derivatives may influence neurological pathways, offering insights into potential therapeutic agents for CNS disorders (Rasmussen et al., 1978).
Orientations Futures
Oxadiazole derivatives have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . Therefore, they have become important synthons in the development of new drugs . The future research directions could involve further exploration of the biological activities and potential applications of “N-[3-chloro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-N’-(4-fluorophenyl)urea” and its derivatives.
Propriétés
IUPAC Name |
4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOYYQTDDEZNPJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)




![[1-[(2,5-Dimethylphenyl)methyl]-6-(1-methylpyrazol-4-yl)benzimidazol-2-yl]-pyridin-4-ylmethanol](/img/structure/B2997626.png)


![2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine](/img/structure/B2997632.png)
![N-(4-Acetylphenyl)-2-[(4-aminophenyl)thio]-propanamide](/img/structure/B2997633.png)

![Methyl 2-{4-[(3-chloropropanoyl)amino]phenoxy}benzenecarboxylate](/img/structure/B2997635.png)